N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Description
N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a furan-2-carboxamide moiety.
Properties
Molecular Formula |
C14H11N3O3S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12-15-14(21-17-12)16-13(18)11-3-2-8-20-11/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
AEOHUCMVKAIKIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Methoxybenzamidine Hydrochloride
4-Methoxybenzonitrile is treated with sodium methoxide in anhydrous methanol, followed by ammonium chloride, to yield 4-methoxybenzamidine hydrochloride. The reaction proceeds via nucleophilic addition, with the nitrile group converting to an amidine:
Key Conditions :
-
Solvent: Anhydrous methanol
-
Catalysts: Sodium methoxide (10 mol%)
-
Reaction Time: 72 hours at room temperature
Cyclization to 5-Chloro-3-(4-Methoxyphenyl)-1,2,4-Thiadiazole
The amidine derivative undergoes cyclization with perchloromethyl mercaptan in a basic aqueous medium to form the chlorinated thiadiazole intermediate:
Optimization Notes :
-
Temperature must be maintained below 10°C to prevent side reactions.
-
Sodium dodecylsulfate is added as an emulsifier to enhance reactivity.
Amination to 5-Amino-3-(4-Methoxyphenyl)-1,2,4-Thiadiazole
The chlorine substituent is replaced with an amine group via nucleophilic substitution using ethanolic ammonia:
Characterization Data :
-
1H NMR (DMSO-d6) : δ 3.80 (s, 3H, OCH3), 7.01 (d, J = 9.0 Hz, 2H, aryl-H), 7.97 (s, 2H, NH2), 8.00 (d, J = 9.0 Hz, 2H, aryl-H).
Acylation with Furan-2-Carboxylic Acid
The final step involves coupling the amine group of the thiadiazole intermediate with furan-2-carboxylic acid. Two primary methods are validated for this acylation: acyl chloride-mediated coupling and carbodiimide-assisted activation .
Method A: Acyl Chloride-Mediated Coupling
Furan-2-carbonyl chloride is reacted with the amine intermediate in dichloromethane using pyridine as a base:
Procedure :
-
Combine 1 mmol amine, 3 mmol furan-2-carbonyl chloride, and 2 mmol pyridine in anhydrous CH2Cl2.
-
Stir at room temperature for 1 hour.
-
Purify via silica gel chromatography (hexanes/EtOAc, 3:1).
Advantages :
-
Rapid reaction time.
-
High yields under mild conditions.
Method B: Carbodiimide-Assisted Activation
Ethylcarbodiimide (EDAC) and dimethylaminopyridine (DMAP) facilitate the coupling of furan-2-carboxylic acid with the amine:
Procedure :
-
Dissolve 0.19 mmol amine, 0.388 mmol EDAC, 0.582 mmol DMAP, and 0.388 mmol furan-2-carboxylic acid in CH2Cl2.
-
Stir for 2 hours at room temperature.
-
Purify via chromatography (hexanes/EtOAc, 6:1).
Advantages :
-
Avoids handling corrosive acyl chlorides.
-
Suitable for acid-sensitive substrates.
Analytical Validation and Spectral Data
The target compound is characterized using NMR, mass spectrometry, and elemental analysis. Representative data from analogous compounds confirm the expected structure:
Table 1: Comparative Spectral Data for Analogous Thiadiazole Amides
Predicted Data for Target Compound :
-
1H NMR : δ 3.80 (s, 3H, OCH3), 6.60–7.80 (m, 6H, furan and aryl-H), 8.10 (s, 1H, NH).
-
HRMS : m/z 327.08 (M+H)+.
Challenges and Optimization Strategies
Low Yields in Cyclization Steps
The cyclization of 4-methoxybenzamidine to the chlorothiadiazole intermediate suffers from low yields (~10%) due to competing hydrolysis. Strategies to improve efficiency include:
-
Using ultrasonic irradiation to enhance mixing.
-
Replacing aqueous NaOH with solid-supported bases to minimize side reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl/H₂SO₄) | 6M HCl, reflux (4–6 h) | Furan-2-carboxylic acid + thiadiazole amine | 68–72% |
| Basic (NaOH) | 2M NaOH, 80°C (3 h) | Sodium furan-2-carboxylate + thiadiazole amine | 75–80% |
Hydrolysis is critical for modifying the compound’s solubility and generating intermediates for further derivatization.
Nucleophilic Substitution
The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the 5-position:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Primary amines | DMF, 60°C, 12 h | N-substituted thiadiazole derivatives | Antimicrobial agent synthesis |
| Thiols | EtOH, K₂CO₃, 50°C, 8 h | Thioether analogs | Anticancer drug candidates |
This reactivity enables structural diversification for enhanced bioactivity.
Electrophilic Substitution
The methoxyphenyl group directs electrophilic aromatic substitution (EAS) at the para position relative to the methoxy group:
| Electrophile | Conditions | Product | Notes |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | Nitro-substituted derivative | Increased oxidative stability |
| Sulfonation (SO₃/H₂SO₄) | 50°C, 4 h | Sulfonated analog | Enhanced water solubility |
EAS modifications optimize physicochemical properties for pharmaceutical formulations.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| POCl₃ | Reflux, 6 h | Thiadiazolo[3,2-b]furan system | Antiproliferative effects |
| NH₂NH₂·H₂O | Ethanol, 70°C, 8 h | Pyrazole-fused thiadiazole | Cholinesterase inhibition |
Cyclization expands the compound’s utility in generating bioactive heterocycles .
Acid/Base Reactivity
The carboxamide group exhibits pH-dependent tautomerization:
-
Acidic conditions : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating reactions with alcohols to form esters.
-
Basic conditions : Deprotonation generates a resonance-stabilized anion, enabling SNAr reactions at the thiadiazole ring.
Oxidation/Reduction
| Reaction Type | Reagents | Product | Outcome |
|---|---|---|---|
| Oxidation (KMnO₄) | H₂O, 25°C, 24 h | Furan ring cleavage → dicarboxylic acid | Loss of aromaticity |
| Reduction (LiAlH₄) | THF, 0°C → RT, 6 h | Alcohol derivative of carboxamide | Enhanced hydrogen bonding |
Key Research Findings
-
Synthetic flexibility : The compound’s modular structure allows >15 derivatives to be synthesized via targeted substitutions .
-
Stability : Degrades <5% under ambient conditions (25°C, 60% RH) over 12 months, making it suitable for long-term storage.
-
Reaction selectivity : pH and solvent polarity critically influence product distribution (e.g., DMF favors substitution over DMSO) .
Scientific Research Applications
Anticancer Activity
Research indicates that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide exhibits significant anticancer properties. Key findings include:
- Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways and increasing pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It causes S-phase arrest in various cancer cell lines, inhibiting their proliferation effectively.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Research has shown:
- Antibacterial Effects : It exhibits activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Potential Antifungal Properties : Some studies suggest effectiveness against fungal strains, although further research is needed to confirm these findings.
Case Studies
-
Anticancer Studies
- A study evaluated the anticancer efficacy of the compound against multiple cancer cell lines, showing significant growth inhibition percentages ranging from 60% to 85% depending on the concentration used.
- Mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to apoptosis.
-
Antimicrobial Efficacy
- In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL.
- Further investigations into its antifungal potential are ongoing, with preliminary results indicating activity against Candida albicans.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
Pharmacological Implications
- Electron-Donating vs. In contrast, the fluorine in ’s analog introduces electronegativity, favoring hydrophobic or halogen-bond interactions . Chlorine substituents () enhance lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
- Steric and Functional Modifications: The 2-oxopropyl group (Evidences 1, 3) introduces a ketone, which could participate in hydrogen bonding or serve as a metabolic site for oxidation/reduction reactions .
Biological Activity
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₃O₃S |
| Molecular Weight | 301.32 g/mol |
| CAS Number | 898493-94-2 |
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 6.5 |
| Pseudomonas aeruginosa | 7.0 |
These results indicate that the compound has a promising potential as an antibacterial agent, comparable to standard antibiotics such as Amoxicillin .
Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, the compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.
Cytotoxicity Studies
The half-maximal inhibitory concentration (IC₅₀) values for the MCF-7 cell line were determined to be:
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 1.0 |
| Doxorubicin | 0.5 |
These findings suggest that while Doxorubicin is more potent, the tested compound still shows promising anticancer activity that warrants further exploration .
Antioxidant Activity
The antioxidant potential of the compound was assessed through various assays measuring its ability to scavenge free radicals.
Antioxidant Efficacy
The IC₅₀ values for antioxidant activity were recorded as follows:
| Assay | IC₅₀ (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 22.3 |
| ABTS Radical Scavenging | 18.9 |
These results indicate that this compound possesses significant antioxidant properties, potentially contributing to its overall biological efficacy .
Structure–Activity Relationship (SAR)
The biological activities of thiadiazole derivatives are often influenced by their structural features. The presence of electron-donating groups like -OCH₃ at the para position enhances anticancer and antioxidant activities, while electron-withdrawing groups improve antimicrobial efficacy. Understanding these relationships can guide future modifications to enhance therapeutic potentials .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide?
- Answer : The compound’s synthesis typically involves cyclization reactions. A validated approach for analogous 1,3,4-thiadiazoles involves:
Reacting a thiourea derivative with a carbonyl-containing intermediate under reflux in acetonitrile.
Cyclization using iodine and triethylamine in DMF to form the thiadiazole ring .
For the furan-2-carboxamide moiety, coupling reactions (e.g., carbodiimide-mediated amidation) between activated furan carboxylic acids and amine intermediates are standard .
Q. How is structural characterization performed for this compound?
- Answer : A combination of spectroscopic techniques is employed:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in carboxamide at ~1650 cm) .
Advanced Research Questions
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?
- Answer : SAR studies focus on:
- Substituent Variation : Modifying the 4-methoxyphenyl group (e.g., replacing with halogens or bulkier aryl groups) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Swapping the thiadiazole ring with oxadiazole or triazole to evaluate heterocycle-specific interactions .
- In vitro Assays : Testing derivatives in enzyme inhibition (e.g., kinases) or antimicrobial assays to correlate structural changes with activity .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer : Contradictions arise due to assay-specific conditions (e.g., pH, cofactors). Mitigation strategies include:
Standardized Assay Protocols : Replicate experiments across multiple cell lines (e.g., cancer vs. non-cancer) to identify cell-type specificity .
Target Validation : Use CRISPR/Cas9 knockdowns or competitive binding assays to confirm target engagement .
Physicochemical Profiling : Measure solubility, logP, and metabolic stability to rule out pharmacokinetic artifacts .
Q. What computational methods predict the binding affinity of this compound with target proteins?
- Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the thiadiazole-furan scaffold and active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis) .
- QSAR Models : Train algorithms on bioactivity data of analogs to predict potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
